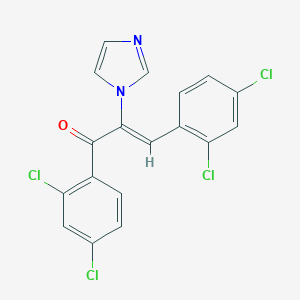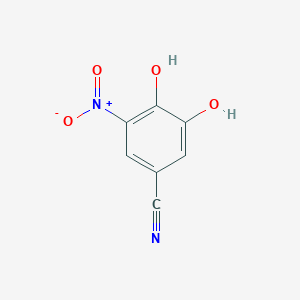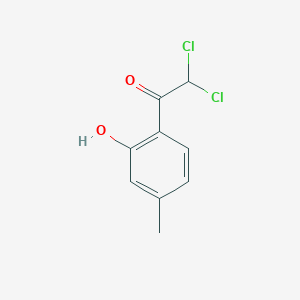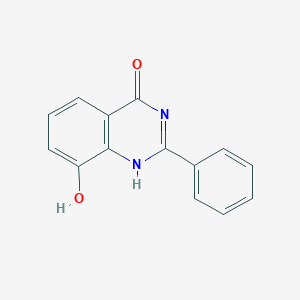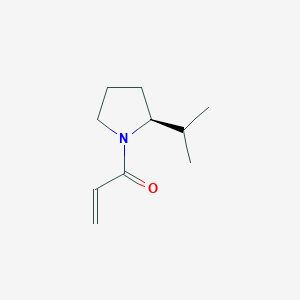
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde (HPPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPPC is a pyrazolidine-1-carbaldehyde derivative and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for detecting aldehydes, and as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is not fully understood, but it is believed to act as an aldehyde scavenger, reacting with aldehydes to form stable adducts. This scavenging activity may be responsible for its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating diseases associated with oxidative stress and inflammation. Additionally, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde in lab experiments is its high reactivity towards aldehydes, which makes it a useful tool for studying aldehyde metabolism. However, its reactivity can also be a limitation, as it may react with other compounds in a sample, leading to false results.
Direcciones Futuras
There are several potential future directions for research on 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, the development of new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde may lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion:
In conclusion, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde.
Métodos De Síntesis
The synthesis of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde involves the reaction of 5-hydroxy-2-propan-2-ylpyrazolidine with chloroacetaldehyde in the presence of a base. The resulting product is 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde, which can be purified by recrystallization.
Propiedades
Número CAS |
124838-25-1 |
|---|---|
Nombre del producto |
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
5-hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)8-4-3-7(11)9(8)5-10/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
SALVPQAIWNXCAB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(N1C=O)O |
SMILES canónico |
CC(C)N1CCC(N1C=O)O |
Sinónimos |
1-Pyrazolidinecarboxaldehyde, 5-hydroxy-2-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



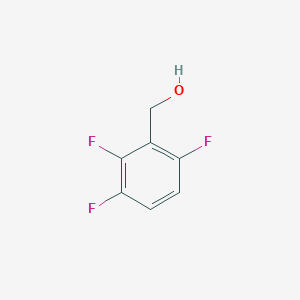
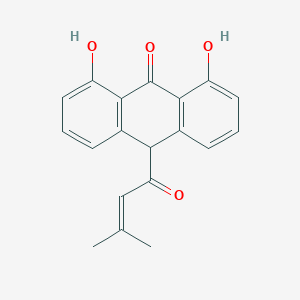
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
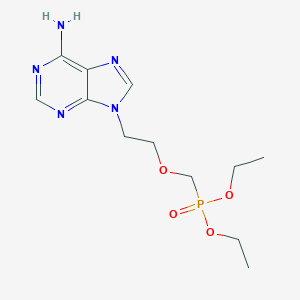
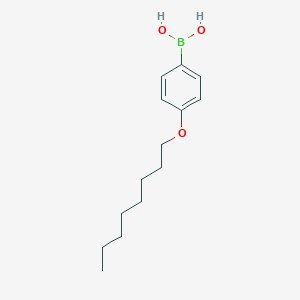
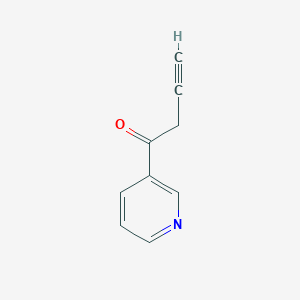
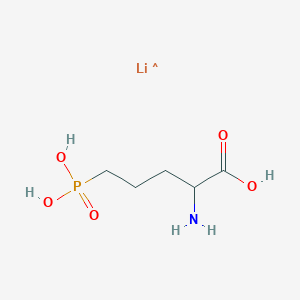
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
